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Compound of Interest

4-Methyl-1,3-oxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B185845

An In-Depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Properties, Synthesis,
and Applications

Executive Summary

4-Methyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound featuring an
oxazole ring, a core structure present in numerous biologically active molecules.[1][2] Its
significance in the fields of medicinal chemistry and organic synthesis stems from the versatile
reactivity of its aldehyde functional group, which serves as a key handle for constructing more
complex molecular architectures.[2] This guide provides a comprehensive overview of its
molecular properties, outlines a robust synthetic protocol, explores its chemical reactivity and
applications as a synthetic intermediate, and details essential safety and handling procedures.
This document is intended for researchers, chemists, and professionals in drug development
who utilize heterocyclic building blocks in their synthetic workflows.

Core Molecular Profile

4-Methyl-1,3-oxazole-5-carbaldehyde is characterized by a five-membered oxazole ring
substituted with a methyl group at the 4-position and a formyl (carbaldehyde) group at the 5-
position. The strategic placement of these functional groups makes it a valuable precursor in
multi-step syntheses.

Chemical Identifiers and Properties
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The fundamental physicochemical properties of 4-Methyl-1,3-oxazole-5-carbaldehyde are
summarized below. The molecular weight, a critical parameter for all stoichiometric
calculations, is approximately 111.10 g/mol .

Property Value Source
Molecular Formula CsHsNO2 PubChemlLite[3]
Molecular Weight 111.10 g/mol Calculated
Monoisotopic Mass 111.03203 Da PubChemLite[3]
4-methyl-1,3-oxazole-5- )
IUPAC Name PubChemLite[3]
carbaldehyde
ANPKYBKHXNFMFD- .
InChlKey PubChemlLite[3]
UHFFFAOYSA-N
SMILES CC1=C(OC=N1)C=0 PubChemLite[3]
Predicted XlogP 0.5 PubChemLite[3]

Synthesis and Characterization

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. Among the
various methods, the van Leusen oxazole synthesis stands out for its efficiency and reliability in
forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[1]

Recommended Synthetic Protocol: Van Leusen Reaction

This one-pot reaction provides a direct and high-yielding pathway to the target compound. The
mechanism involves the base-mediated reaction of TosMIC with an aldehyde, followed by
cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.

Experimental Workflow
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Caption: General workflow for the synthesis and purification of 4-Methyl-1,3-oxazole-5-
carbaldehyde.

Step-by-Step Methodology:

e Reaction Setup: To a solution of tosylmethylisocyanide (TosMIC) (1.0 eq) in anhydrous
methanol, add the appropriate aldehyde precursor under an inert nitrogen atmosphere.

o Base Addition: Cool the reaction mixture in an ice bath. Add a solution of potassium
carbonate (K2COs) (1.5 eq) in methanol dropwise over 15 minutes, maintaining the
temperature below 10°C. The causality for the slow, cooled addition is to control the
exothermic reaction and prevent side product formation.

o Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to
room temperature. Subsequently, heat the mixture to reflux and maintain for 2-4 hours.

e Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup: Cool the mixture to room temperature and remove the methanol under reduced
pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x
50 mL).

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Naz2S0a),
filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on
silica gel.

o Characterization: The structure of the final product should be confirmed using standard
analytical techniques (*H NMR, 3C NMR, IR spectroscopy, and mass spectrometry). The
aldehyde proton should be visible as a singlet at approximately 4 9.5-10.0 ppm in the H
NMR spectrum.

Chemical Reactivity and Applications

The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its role in
compounds with anti-inflammatory, anticancer, and antifungal activities.[2] 4-Methyl-1,3-
oxazole-5-carbaldehyde serves as a key building block for accessing novel derivatives.[4][5]
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Key Reactions of the Aldehyde Group

The aldehyde functional group is an electrophilic center, making it susceptible to nucleophilic
attack. This reactivity is the foundation of its utility in synthesis. Common transformations
include:

e Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent to form substituted amines.

o Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

o Condensation Reactions: Reaction with active methylene compounds or amines to form
larger conjugated systems, such as Schiff bases.[6]

Application Example: Synthesis of Schiff Base
Derivatives

Schiff bases (or imines) derived from heterocyclic aldehydes are widely investigated for their
biological activities.[6] The synthesis involves a straightforward condensation reaction with a
primary amine, often catalyzed by a weak acid.
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Caption: Reaction pathway for the synthesis of a Schiff base from the title compound.

This synthetic route allows for the facile combination of the oxazole core with other
pharmacophores, enabling the creation of diverse chemical libraries for drug discovery
screening. The resulting imine bond is often crucial for the molecule's ability to bind to
biological targets.[6]

Safety and Handling

While a specific safety data sheet for 4-Methyl-1,3-oxazole-5-carbaldehyde is not readily

available, data from structurally similar heterocyclic aldehydes and oxazoles should be used to

inform handling procedures.[7]

General Precautions

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[8]
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e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or goggles, and a lab coat.[9]

» Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling and before
breaks.[10]

GHS Hazard Profile (Anticipated)

Based on related compounds like 5-Methyl-1,2-oxazole-3-carbaldehyde, the following hazards
should be anticipated.[7]

Hazard Class Category Statement
Flammable Solid Category 2 H228: Flammable solid
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
o H319: Causes serious eye
Eye Irritation Category 2A o
irritation
Skin Irritation Category 2 H315: Causes skin irritation[8]

Storage and Disposal

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[8] Do not empty into drains.[11]

Conclusion

4-Methyl-1,3-oxazole-5-carbaldehyde, with a molecular weight of 111.10 g/mol , is a highly
valuable and versatile building block for chemical synthesis. Its straightforward preparation via
methods like the van Leusen reaction and the pronounced reactivity of its aldehyde group
make it an attractive starting material for developing novel compounds, particularly in the
pursuit of new therapeutic agents. Proper handling and adherence to safety protocols are
essential when working with this and related chemical reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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